3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound with significant potential in research applications, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 402.43 g/mol. This compound is characterized by its complex structure, which includes a fluorophenoxy group and a pyrazolyl-pyridine moiety, suggesting possible interactions with biological targets.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for purchase for research purposes. It is classified under organic compounds, specifically within the categories of benzamides and pyrazoles. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components, indicating its systematic classification.
The synthesis of 3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. Common methods may include:
The synthesis may require specific reagents and conditions, such as:
The molecular structure of 3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C23H19FN4O2/c1-28-15-19(14-27-28)18-9-16(11-25-13-18)12-26-23(29)17-3-2-4-22(10-17)30-21-7-5-20(24)6-8-21/h2-11,13-15H,12H2,1H3,(H,26,29)This representation provides insights into the connectivity and stereochemistry of the compound.
The compound has a calculated LogP value indicative of its lipophilicity, which is essential for predicting its bioavailability and interaction with biological membranes.
The compound is expected to participate in various chemical reactions typical for amides and pyrazoles, including:
Reactions involving this compound should be carefully controlled to prevent decomposition or unwanted side reactions.
The mechanism of action for 3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is not fully elucidated but could involve:
Data from docking studies could provide insights into potential binding affinities and modes of action at molecular targets.
The compound's physical properties include:
Key chemical properties include:
Relevant data from studies should be referenced for detailed insights into these properties.
3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-y)methyl)benzamide has potential applications in:
Research into similar compounds suggests that derivatives may exhibit promising biological activities, warranting further exploration in drug development contexts.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1